- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261

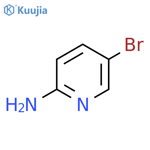

Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine structure](https://nl.kuujia.com/scimg/cas/947248-68-2x500.png)

947248-68-2 structure

Productnaam:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS-nummer:947248-68-2

MF:C6H5BrN4

MW:213.034699201584

MDL:MFCD11656619

CID:94922

PubChem ID:25215940

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Chemische en fysische eigenschappen

Naam en identificatie

-

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine

- (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

- 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE

- XHBQNLHFUPSZNL-UHFFFAOYSA-N

- EBD472434

- RW2853

- TRA0024671

- PB26677

- AM807460

- SY017073

- AB0027818

- W9703

- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)

- FS-2992

- 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- J-518277

- 947248-68-2

- CS-W008421

- DB-080009

- AKOS015834699

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR

- SCHEMBL43051

- Z1269142865

- DTXSID80649138

- EN300-98445

- MFCD11656619

-

- MDL: MFCD11656619

- Inchi: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)

- InChI-sleutel: XHBQNLHFUPSZNL-UHFFFAOYSA-N

- LACHT: BrC1=CN2C(=NC(N)=N2)C=C1

Berekende eigenschappen

- Exacte massa: 211.97000

- Monoisotopische massa: 211.96976g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 0

- Complexiteit: 154

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 56.2

- XLogP3: 1.1

Experimentele eigenschappen

- Kleur/vorm: White to Yellow Solid

- Dichtheid: 2.09

- PSA: 56.21000

- LogboekP: 1.65520

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302;H315;H320;H335

- Waarschuwingsverklaring: P261;P280;P301+P312;P302+P352;P305+P351+P338

- Opslagvoorwaarde:Room temperature

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011436-100G |

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 100g |

¥ 1,333.00 | 2023-04-12 | |

| Ambeed | A209273-100g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 100g |

$202.0 | 2025-02-25 | |

| eNovation Chemicals LLC | K09229-2g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | >95% | 2g |

$290 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF448-20g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97+% | 20g |

864.0CNY | 2021-08-04 | |

| Apollo Scientific | OR310898-25g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 25g |

£75.00 | 2025-02-20 | |

| Enamine | EN300-98445-5.0g |

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 95.0% | 5.0g |

$58.0 | 2025-02-21 | |

| Apollo Scientific | OR310898-1g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 1g |

£15.00 | 2025-03-21 | |

| eNovation Chemicals LLC | K09229-4g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | >95% | 4g |

$650 | 2024-05-23 | |

| Matrix Scientific | 073783-5g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine, 95+% |

947248-68-2 | 95+% | 5g |

$1750.00 | 2023-09-08 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1710-100g |

2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |

947248-68-2 | 96% | 100g |

$479 | 2023-09-07 |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Solvents: 1,4-Dioxane ; 0 °C → rt; 12 h, rt

1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Referentie

- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Referentie

- Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C → reflux; 2 h, reflux

1.2 20 °C → reflux; 2 h, reflux

Referentie

- Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1 h, rt

1.2 rt; 3 h, rt → reflux

1.2 rt; 3 h, rt → reflux

Referentie

- Preparation of fused heteroaromatic compounds for organic electroluminescent device, Korea, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Referentie

- Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases., World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Referentie

- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, rt

1.2 reflux

1.2 reflux

Referentie

- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 18 h, rt → 60 °C

Referentie

- Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: 4-(Dimethylamino)pyridine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1.5 h, rt; 3 h, 60 °C

Referentie

- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt; rt → 60 °C

1.2 60 °C; 2 h, 60 °C

1.2 60 °C; 2 h, 60 °C

Referentie

- Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Referentie

- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; > 1 min, 25 °C

1.2 1 d, reflux

1.3 Reagents: Water ; 1 h

1.2 1 d, reflux

1.3 Reagents: Water ; 1 h

Referentie

- Preparation of triazolopyridine compounds as PDE10A inhibitors, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Referentie

- Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referentie

- Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C

1.2 60 °C; 2 h, 60 °C

1.2 60 °C; 2 h, 60 °C

Referentie

- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C → reflux; 2 h, reflux

1.2 20 °C → reflux; 2 h, reflux

Referentie

- A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiation, Nature Chemical Biology, 2012, 8(6), 576-582

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C; 20 °C → reflux; 2 h, reflux

1.2 20 °C; 20 °C → reflux; 2 h, reflux

Referentie

- Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt

Referentie

- Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof, World Intellectual Property Organization, , ,

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials

- Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate

- Carbon(isothiocyanatidic)acid Ethyl Ester

- 5-bromopyridin-2-amine

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Gerelateerde literatuur

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Gerelateerde producten

- 638137-30-1(N-(2-hydroxyethyl)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanylacetamide)

- 1220034-86-5(4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride)

- 806645-86-3(7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol)

- 756873-19-5(1,1'-Biphenyl,4-bromo-3,5-dimethyl-)

- 2228746-47-0(O-2-(7-chloro-1,3-dioxaindan-5-yl)propylhydroxylamine)

- 1807196-36-6(1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene)

- 1513498-15-1(2-(5-Bromo-1H-indol-3-yl)-2-methyl-propionic acid)

- 1806760-82-6(3-Chloro-5-(difluoromethyl)-4-methoxypyridine)

- 1806955-37-2(4-Cyano-6-(difluoromethyl)-2-methylpyridine-3-sulfonyl chloride)

- 1346819-06-4((1R)-1-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethan-1-amine hydrochloride)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):182.0